

# Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein

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## Compound of Interest

Compound Name: *Gamillus*

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## Abstract

**Gamillus** is a monomeric, photoswitchable green fluorescent protein (GFP) distinguished by its exceptional acid tolerance and high brightness.[1][2] Cloned from the flower hat jellyfish, *Olindias formosa*, **Gamillus** was first described in 2018 and has since emerged as a powerful tool for bioimaging, particularly in acidic cellular organelles.[1][3] This technical guide provides a comprehensive overview of **Gamillus**, including its origin, molecular characteristics, spectral properties, and the experimental protocols underlying its characterization. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this robust fluorescent reporter in their work.

## Introduction

The utility of fluorescent proteins as genetically encoded reporters has revolutionized molecular and cellular biology. However, the fluorescence of many commonly used FPs is quenched in acidic environments ( $\text{pH} < 6$ ), limiting their application in organelles such as lysosomes, endosomes, and autophagosomes.[2][4] To address this limitation, **Gamillus** was developed as a GFP variant that maintains its fluorescence and stability across a broad pH range.[1][2] Its superior acid tolerance, coupled with its bright fluorescence, rapid maturation, and monomeric nature, makes it an ideal probe for studying biological processes within these acidic compartments.[1][2][5]

## Origin and Development

**Gamillus** was originally cloned from the flower hat jellyfish, *Olindias formosa*.<sup>[1][5]</sup> The native protein exists as a dimer. Through protein engineering, a stable, monomeric version was developed.<sup>[5]</sup> Further site-directed mutagenesis led to the creation of the acid-tolerant variant named **Gamillus**.<sup>[2][5]</sup> This engineering effort focused on stabilizing the deprotonated state of the chromophore, which is crucial for maintaining fluorescence in acidic conditions.<sup>[2]</sup>

## Molecular and Spectral Properties

**Gamillus** is a 26.5 kDa protein that exhibits bright green fluorescence.<sup>[3]</sup> Its key spectral and molecular characteristics are summarized in the tables below. The protein's remarkable acid tolerance is attributed to a unique trans configuration of its chromophore, a feature elucidated through X-ray crystallography.<sup>[2]</sup> This structural arrangement stabilizes the deprotonated state of the chromophore's phenyl ring, allowing **Gamillus** to remain fluorescent in highly acidic environments.<sup>[2]</sup>

**Table 1: Key Properties of Gamillus**

Property	Value	Reference
Organism	<i>Olindias formosa</i>	<sup>[1][3]</sup>
Oligomerization	Monomer	<sup>[3][5]</sup>
Molecular Weight	26.5 kDa	<sup>[3]</sup>
pKa	3.4	<sup>[1][3]</sup>
Maturation Time	8.0 min	<sup>[3]</sup>

**Table 2: Spectral Properties of Gamillus (On-State)**

Property	Value	Reference
Excitation Maximum (Ex $\lambda$ )	504 nm	[3]
Emission Maximum (Em $\lambda$ )	519 nm	[3]
Molar Extinction Coefficient (EC)	83,000 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Quantum Yield (QY)	0.90	[3]
Brightness	74.7	[3]
Photostability ( $t_{1/2}$ )	73.2 s	[3]

**Gamillus** is also a photoswitchable fluorescent protein.[3] It can be switched from a fluorescent "on" state to a non-fluorescent "off" state by illumination with light in the range of 488 nm.[3] The fluorescence can be recovered by subsequent irradiation with light at approximately 388 nm.[3]

**Table 3: Photoswitching Properties of Gamillus**

Transition	Switching Wavelength ( $\lambda$ )	Reference
Off to On	388 nm	[3]
On to Off	488 nm	[3]

## Experimental Protocols

The characterization of **Gamillus** involved a series of key experiments. The methodologies for these are detailed below.

### Gene Cloning and Protein Expression

The gene encoding **Gamillus** was initially amplified from a cDNA library derived from the tentacles of *Olindias formosa*. The amplified gene was then subcloned into an appropriate expression vector (e.g., pRSETb) for protein production in *E. coli*. The expressed protein, typically with a polyhistidine tag, was purified using nickel-affinity chromatography.

## Spectral Analysis and pH Titration

The excitation and emission spectra of the purified **Gamillus** protein were measured using a spectrophotometer. To determine the pKa, the fluorescence intensity of the protein was measured across a range of pH values. The data was then fitted to the Henderson-Hasselbalch equation to calculate the pH at which the fluorescence is half-maximal.

## X-ray Crystallography

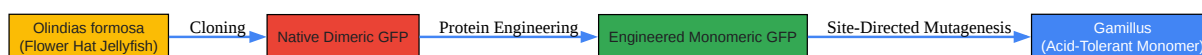
To understand the structural basis of its acid tolerance, the **Gamillus** protein was crystallized. The crystals were then subjected to X-ray diffraction analysis to determine the three-dimensional atomic structure of the protein. This revealed the unique trans configuration of the chromophore.[2]

## Live-Cell Imaging

The performance of **Gamillus** as a fluorescent tag in living cells was assessed by fusing it to various proteins of interest and expressing these fusion constructs in cultured mammalian cells (e.g., HeLa cells). The localization and dynamics of the fusion proteins were then visualized using fluorescence microscopy. These experiments demonstrated the utility of **Gamillus** for imaging in acidic organelles like lysosomes.[4]

## Visualizations

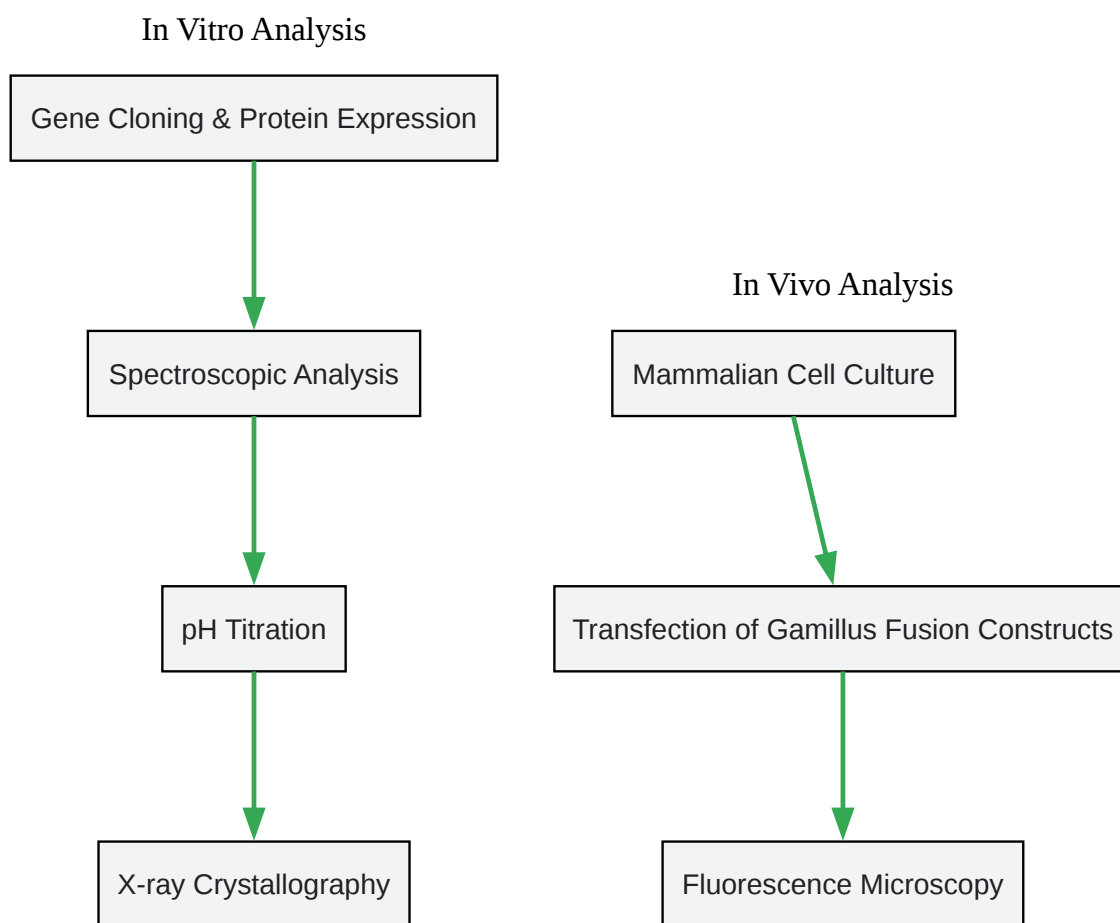
### Logical Relationship of Gamillus Development



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Caption: Development workflow of the **Gamillus** fluorescent protein.

## Experimental Workflow for Gamillus Characterization



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Caption: Key experimental procedures for **Gamillus** characterization.

## Conclusion

**Gamillus** represents a significant advancement in the field of fluorescent protein technology. Its unique combination of high acid tolerance, brightness, and monomeric nature makes it an invaluable tool for researchers studying cellular processes in acidic environments. The detailed understanding of its structure and properties, as outlined in this guide, will enable scientists and drug development professionals to effectively apply **Gamillus** in their research, leading to new insights into the biology of acidic organelles and their role in health and disease.

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